molecular formula C8H4BrClF2O B12981049 2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one

2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one

Cat. No.: B12981049
M. Wt: 269.47 g/mol
InChI Key: DSSPNAYAFBOPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one typically involves the bromination of 1-(4-chloro-2,6-difluorophenyl)ethanone. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is monitored to control temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in redox reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,6-difluorophenyl)ethan-1-one
  • 1-(4-Bromo-2,6-difluorophenyl)ethanone
  • 2-Bromo-1-(3,4-difluorophenyl)ethan-1-one

Uniqueness

2-Bromo-1-(4-chloro-2,6-difluorophenyl)ethan-1-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, where specific halogenation patterns are required[5][5].

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

2-bromo-1-(4-chloro-2,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H4BrClF2O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2

InChI Key

DSSPNAYAFBOPDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.